4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-
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Overview
Description
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(4-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(4-methyl-2-pyridinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dichlorobenzaldehyde with 4-methyl-2-pyridinecarboxylic acid hydrazide, followed by cyclization with thioglycolic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(4-methyl-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiazolidinone ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Potential therapeutic agent for conditions such as cancer, inflammation, and diabetes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(4-methyl-2-pyridinyl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone, 2-phenyl-3-(4-methyl-2-pyridinyl)-: Lacks the dichlorophenyl group.
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)-: Lacks the methyl group on the pyridine ring.
Uniqueness
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(4-methyl-2-pyridinyl)- is unique due to the presence of both the dichlorophenyl and methylpyridinyl groups, which may contribute to its specific biological activities and chemical properties.
Properties
CAS No. |
364633-77-2 |
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Molecular Formula |
C15H12Cl2N2OS |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-3-(4-methylpyridin-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-5-6-18-12(7-9)19-13(20)8-21-15(19)14-10(16)3-2-4-11(14)17/h2-7,15H,8H2,1H3 |
InChI Key |
IAHWYIBORAJJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(SCC2=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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